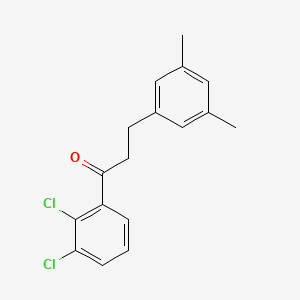

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898780-98-8

Cat. No.: VC7824012

Molecular Formula: C17H16Cl2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-98-8 |

|---|---|

| Molecular Formula | C17H16Cl2O |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16Cl2O/c1-11-8-12(2)10-13(9-11)6-7-16(20)14-4-3-5-15(18)17(14)19/h3-5,8-10H,6-7H2,1-2H3 |

| Standard InChI Key | XFGPYOAZUDBEPI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |

| Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Identity

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS No. 898780-98-8) is systematically named 1-(2,3-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one under IUPAC nomenclature . Its SMILES representation, , encodes the spatial arrangement of atoms, highlighting the dichlorophenyl and dimethylphenyl groups attached to a propanone chain .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898780-98-8 | |

| PubChem CID | 24726521 | |

| Molecular Formula | ||

| Molecular Weight | 307.2 g/mol | |

| XLogP3 | 5.5 |

Structural Characteristics

The compound’s 2D structure features a propiophenone core with chlorine atoms at the 2' and 3' positions of the phenyl ring and a 3,5-dimethylphenyl group at the 3-position . The 3D conformation reveals a planar aromatic system with rotational flexibility around the propanone chain, influencing its intermolecular interactions .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include minimizing side reactions such as over-halogenation and ensuring regioselectivity during chlorination. Purification often involves silica gel chromatography, with reported yields exceeding 70% under optimized conditions .

Physical and Chemical Properties

Physicochemical Profile

The compound exists as yellow to light brown crystals with a purity of ≥97% . Its high lipophilicity () suggests poor aqueous solubility, favoring organic solvents like ethyl acetate or dichloromethane .

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 20 |

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to ketone hydrolysis. Its electron-deficient aryl rings predispose it to electrophilic substitution reactions, particularly at the para positions relative to the chlorine substituents.

Applications and Industrial Relevance

Pharmaceutical Intermediate

2',3'-Dichloro-3-(3,5-dimethylphenyl)propiophenone serves as a key intermediate in synthesizing bioactive molecules. For example, it could be functionalized into chalcone derivatives, which exhibit antimicrobial and anticancer activities.

Material Science

The compound’s aromaticity and rigid structure make it a candidate for designing liquid crystals or polymeric materials with tailored thermal stability .

Research Findings and Future Directions

Biological Activity Screening

Preliminary in vitro studies on analogous compounds demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 μM), hinting at structure-activity relationships worth exploring.

Environmental Impact

The compound’s environmental fate remains unstudied. Its high logP value raises concerns about bioaccumulation, necessitating ecotoxicological assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume